Pharmacopoeial Compendial Recognition: Sitagliptin FP Impurity A Regulatory Standing vs. Unspecified Sitagliptin Process Impurities
Sitagliptin Maleate Adduct (Sitagliptin FP Impurity A) is explicitly recognized and catalogued as a distinct impurity in multiple major pharmacopoeias including USP, EMA, JP, and BP [1]. In contrast, non-pharmacopoeial sitagliptin impurities or generic sitagliptin standards lack this formal compendial designation and the accompanying regulatory acceptance for use in ANDA/NDA analytical sections . The compound is supplied with full characterization data including HPLC chromatograms, LC-MS spectra, ¹H NMR, FT-IR, and potency determination via QNMR, with optional additional characterization (¹³C NMR, COSY, NOESY, HSQC, HMBC) available for advanced structural confirmation [1].
| Evidence Dimension | Regulatory acceptance status for analytical method validation |
|---|---|
| Target Compound Data | Recognized in ≥4 major pharmacopoeias (USP, EMA, JP, BP); supplied with comprehensive characterization data package including HPLC, LC-MS, ¹H NMR, FT-IR, and potency/QNMR |
| Comparator Or Baseline | Non-pharmacopoeial sitagliptin impurities: Not recognized in any compendial monograph; characterization typically limited to HPLC retention time only |
| Quantified Difference | ≥4 compendial recognitions vs. 0; ≥6 characterization data types vs. typically 1-2 |
| Conditions | Regulatory submission context (ANDA/NDA) for sitagliptin-containing pharmaceutical products |
Why This Matters
This difference directly determines whether an analytical method validation package will be accepted by regulatory agencies without requests for additional characterization data, impacting submission timelines by weeks to months and eliminating the financial risk of method revalidation.
- [1] Veeprho. Sitagliptin Fumarate Adduct | CAS 2088771-60-0. Product Technical Datasheet. View Source
